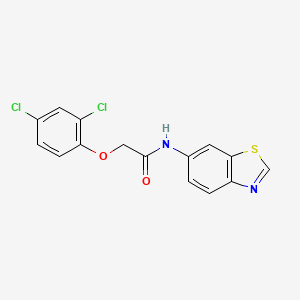![molecular formula C19H15BrFN3O2 B6481778 2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899990-28-4](/img/structure/B6481778.png)
2-[3-(4-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a pyridazinone group, and a fluoro-methylphenyl group. These groups are connected by an acetamide linkage .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual functional groups, followed by their combination through various chemical reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and fluoro-methylphenyl groups are aromatic rings, which contribute to the stability of the molecule. The pyridazinone group contains a six-membered ring with two nitrogen atoms, which could potentially participate in hydrogen bonding and other interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine and fluorine atoms would likely make the compound relatively dense and possibly volatile. The presence of the carbonyl group in the pyridazinone ring might make the compound polar, which would influence its solubility in different solvents .Mecanismo De Acción
Target of Action
The primary target of F2774-1301 is a soluble factor known as A PRoliferation Inducing Ligand (APRIL) . APRIL is a signaling molecule that regulates B-cell immune responses .
Mode of Action
F2774-1301 is a novel humanized monoclonal antibody that binds and blocks APRIL . APRIL promotes IgA class-switching, the survival of IgA-secreting plasma cells, and the excess production of a galactose-deficient variant form of IgA1 (Gd-IgA1), which is an initiating step in the multi-hit pathogenesis of IgA Nephropathy (IgAN) . Blocking APRIL with F2774-1301 is a novel approach to address the underlying pathogenesis of IgAN by reducing circulating levels of Gd-IgA1 and preventing the formation of pathogenic immune complexes .
Biochemical Pathways
In patients with IgAN, Gd-IgA1 gives rise to autoantibody production . These Gd-IgA1–autoantibody complexes deposit in the kidneys, resulting in inflammation and damage . By blocking APRIL, F2774-1301 reduces the production of these pathogenic immune complexes, thereby potentially preventing kidney damage .
Pharmacokinetics
The pharmacokinetics of F2774-1301 are currently being investigated in a Phase 1/2 study . The study aims to assess the safety and tolerability of F2774-1301 in healthy volunteers and patients with IgAN, and secondarily to assess the pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary clinical activity .
Result of Action
F2774-1301 has been shown to durably reduce IgA, IgM, and to a lesser extent, IgG in patients with IgAN . The depletion of this pathogenic IgA isoform (Gd-IgA1) in patients with IgAN demonstrates the potential disease-modifying mechanism of F2774-1301 .
Action Environment
The action of F2774-1301 is influenced by the patient’s immune system, particularly the presence of B cells that produce Gd-IgA1 . The efficacy and stability of F2774-1301 may also be influenced by other factors such as the patient’s overall health, other medications they may be taking, and their genetic makeup.
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical and chemical properties. If the compound has potential therapeutic applications, future research could also involve studying its mechanism of action and conducting preclinical and clinical trials .
Propiedades
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c1-12-2-7-15(10-16(12)21)22-18(25)11-24-19(26)9-8-17(23-24)13-3-5-14(20)6-4-13/h2-10H,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFWNQFFLISREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
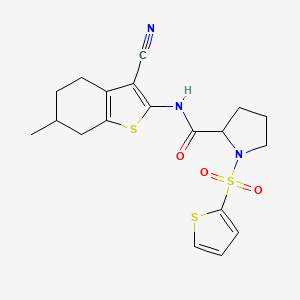
![N-(1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481699.png)
![N-(1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride](/img/structure/B6481701.png)
![2-(4-fluorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B6481707.png)
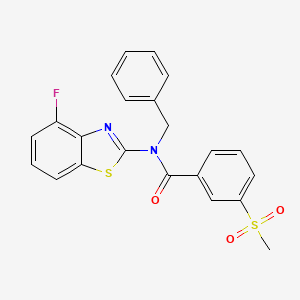
![3-benzyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B6481721.png)
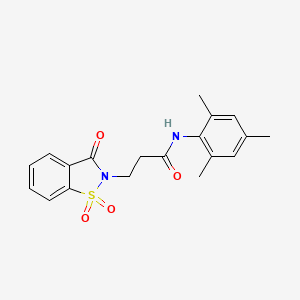
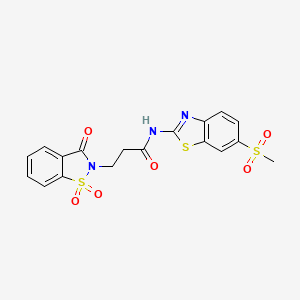
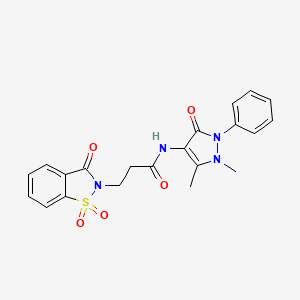
![3-{8-butyl-7-oxo-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B6481749.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6481759.png)
![4-chloro-N-({1,4-dioxaspiro[4.4]nonan-2-yl}methyl)benzene-1-sulfonamide](/img/structure/B6481760.png)
![2-(4-methoxyphenyl)-1-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6481785.png)
